Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride
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Overview
Description
Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is a heterocyclic compound
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives, which may affect different biochemical pathways.
Result of Action
Some related compounds have shown inhibitory activity against various tumor cell lines , but it’s unclear if this specific compound has similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the efficient construction of imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents such as sodium borohydride.
Substitution: Commonly occurs at the nitrogen or carbon atoms within the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its therapeutic potential in treating infectious diseases and possibly other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine analogues: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Imidazo[1,2-a]pyrazine derivatives: These compounds have a similar fused bicyclic structure and are also explored for their therapeutic potential.
Uniqueness
Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;;/h1-5H,6,9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQJWBMMEQQYSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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